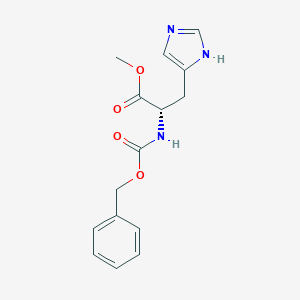

Z-His-ome

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEOALLEVMGHEC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Z-His-ome: A Technical Guide to the Intersection of Left-Handed DNA and Histidine Phosphorylation in Cellular Regulation

Foreword: Defining a New Frontier in Molecular Biology

The intricate symphony of cellular processes is orchestrated by a complex interplay of macromolecules. Among these, the very structure of our genetic material, DNA, and the post-translational modifications of proteins that interact with it, represent two critical layers of regulation. This guide delves into a nascent, yet potentially pivotal, area of this regulation: the Z-His-ome .

It is important to establish at the outset that the term "this compound" is not yet a widely recognized component of the scientific lexicon. Rather, it is a conceptual framework proposed herein to describe the intersection of two fascinating and complex biological phenomena: the existence of a non-canonical, left-handed DNA conformation known as Z-DNA , and a relatively under-explored, yet crucial, protein modification known as histidine phosphorylation .

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals. We will first lay the foundational knowledge for Z-DNA and histidine phosphorylation independently. Subsequently, we will synthesize these concepts to build a cohesive understanding of the hypothetical "this compound"—the cohort of proteins that bind to Z-DNA and are themselves subject to, or influenced by, histidine phosphorylation. We will explore its potential biological significance and provide detailed methodologies for its investigation, aiming to equip the scientific community with the knowledge and tools to explore this exciting new frontier.

Part 1: The Enigmatic World of Z-DNA

Beyond the Double Helix: The Structure of Z-DNA

The canonical right-handed double helix, or B-DNA, is the iconic representation of our genetic code. However, DNA is a dynamic molecule, capable of adopting alternative conformations. One of the most striking of these is Z-DNA, a left-handed double helix characterized by a zigzagging sugar-phosphate backbone.[1][2] This stands in stark contrast to the smooth, right-handed coil of B-DNA. The formation of Z-DNA is favored in sequences with alternating purines and pyrimidines, particularly repeating GC sequences.[3][4]

Several factors can induce and stabilize the Z-DNA conformation in vivo, including negative supercoiling generated during transcription, high salt concentrations, and the presence of specific Z-DNA binding proteins (ZBPs).[1][3][5][6]

The Biological Significance of a Twisted Conformation

Once considered a mere biophysical curiosity, Z-DNA is now implicated in a variety of fundamental biological processes. Its formation is not a random event but appears to be a tightly regulated process with profound functional consequences.

-

Transcriptional Regulation: Z-DNA forming sequences are often found in promoter regions of genes, suggesting a role in regulating gene expression.[1][5] The transition from B-DNA to Z-DNA can create or abolish binding sites for transcription factors, thereby modulating transcriptional activity.[6][7][8] For instance, Z-DNA formation has been associated with the transcription of genes like c-myc.[3][4]

-

Genomic Instability: The junctions between B-DNA and Z-DNA can be fragile and prone to breakage, leading to genomic instability.[9][10] This has been linked to chromosomal translocations observed in some cancers, such as leukemia and lymphoma.[9][10]

-

Innate Immunity: Z-DNA can be recognized by specific cellular sensors, triggering an innate immune response.[11][12] This is particularly relevant in the context of viral infections, where viral nucleic acids can adopt a Z-conformation, alerting the host's defense systems.[13] Proteins like Z-DNA binding protein 1 (ZBP1) are key players in this process.[13][14][15]

The Z-DNA Interactome: Key Protein Players

A growing family of proteins, known as Z-DNA binding proteins (ZBPs), specifically recognize and bind to the Z-DNA conformation. These proteins share a conserved Z-DNA binding domain, termed the Zα domain.[13][16]

| Protein | Function | Associated Diseases |

| ADAR1 (Adenosine Deaminase Acting on RNA 1) | RNA editing, innate immune regulation | Aicardi-Goutières syndrome[1][17] |

| ZBP1 (Z-DNA Binding Protein 1) | Innate immune sensing of Z-DNA/Z-RNA | Inflammatory diseases[13][17] |

| E3L (Vaccinia Virus Protein) | Viral pathogenesis, evasion of host immunity | Viral infections |

The interaction of these proteins with Z-DNA is critical for their localization and function. For example, the Zα domain of ADAR1 is essential for its role in suppressing the interferon response.[17][18]

Part 2: The Hidden Influence of Histidine Phosphorylation

A Labile but Crucial Post-Translational Modification

Protein phosphorylation is a fundamental mechanism for regulating cellular processes. While serine, threonine, and tyrosine phosphorylation have been extensively studied, the phosphorylation of histidine residues has remained in the shadows. This is largely due to the inherent instability of the phosphohistidine bond, which is highly susceptible to acid hydrolysis, making its detection and characterization challenging.[19][20]

Despite these technical hurdles, it is estimated that histidine phosphorylation accounts for a significant portion of all phosphorylation events in eukaryotes.[19] It plays a key role in two-component signaling systems in prokaryotes and is increasingly recognized for its importance in mammalian cell signaling.[19]

Functional Roles of Histidine Phosphorylation

Histidine phosphorylation is involved in a diverse range of cellular functions, including:

-

Signal Transduction: Histidine kinases are central components of signaling pathways that allow cells to respond to environmental stimuli.

-

Metabolic Regulation: Enzymes involved in metabolic pathways are often regulated by histidine phosphorylation.

-

Ion Channel Function: The activity of certain ion channels is modulated by the phosphorylation of their histidine residues.

The transient nature of histidine phosphorylation makes it an ideal mechanism for rapid and reversible signaling events.

Part 3: The this compound: A Conceptual Framework

We now propose the concept of the This compound : the functional landscape of Z-DNA-interacting proteins that are regulated by, or themselves participate in, histidine phosphorylation signaling cascades. This conceptual framework provides a new lens through which to view the regulation of Z-DNA-mediated biological processes.

The central hypothesis is that histidine phosphorylation acts as a molecular switch, modulating the interaction of ZBPs with Z-DNA or influencing the downstream signaling events initiated by Z-DNA recognition.

Figure 2: Workflow for Z-DNA Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Detecting Histidine Phosphorylation by Mass Spectrometry

The acid-lability of phosphohistidine requires specialized mass spectrometry (MS) protocols that avoid acidic conditions during sample preparation and analysis. [19][20] Experimental Protocol: Phosphohistidine-Enriched Proteomics

-

Protein Extraction and Digestion: Extract proteins under neutral or slightly basic pH conditions. Digest proteins into peptides using an enzyme like Trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques compatible with phosphohistidine stability, such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), under carefully controlled pH conditions.

-

Mass Spectrometry Analysis: Analyze the enriched phosphopeptides using a mass spectrometer with fragmentation techniques that preserve the phosphohistidine modification, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD). [21]4. Data Analysis: Use specialized search algorithms to identify phosphohistidine-containing peptides from the MS/MS spectra.

Figure 3: Workflow for the mass spectrometric analysis of histidine phosphorylation.

Probing the this compound: Integrating Methodologies

To specifically investigate the this compound, a combination of the above techniques is required. For example, one could perform immunoprecipitation of a specific ZBP followed by mass spectrometry analysis for histidine phosphorylation. Alternatively, proximity-ligation assays (PLA) could be used to visualize the co-localization of a histidine-phosphorylated protein with Z-DNA in situ.

Part 5: Future Perspectives and Drug Development Implications

The exploration of the this compound opens up exciting new avenues for both basic research and therapeutic development.

-

Novel Drug Targets: The proteins and signaling pathways that constitute the this compound represent a new class of potential drug targets. For example, small molecules that modulate the histidine phosphorylation of ZBPs could be developed to treat inflammatory diseases or cancer. [18]* Biomarkers: The phosphorylation status of specific ZBPs could serve as a biomarker for disease diagnosis or prognosis.

-

Therapeutic Strategies: Targeting the Z-DNA itself with small molecules that either stabilize or destabilize its conformation is another promising therapeutic strategy. [12][18]

Conclusion

The this compound, as a conceptual framework, provides a roadmap for investigating the intricate interplay between DNA structure and protein phosphorylation. While the research in this specific intersection is still in its infancy, the foundational knowledge of Z-DNA biology and the growing appreciation for the importance of histidine phosphorylation strongly suggest that the this compound will be a fruitful area of investigation for years to come. The methodologies outlined in this guide provide a starting point for researchers to unravel the complexities of this new frontier in molecular biology, with the ultimate goal of translating these fundamental discoveries into novel therapeutic interventions.

References

-

Hamada, H., & Petrino, M. G. (1982). Potential Z-DNA forming sequences are highly dispersed in the human genome. Nature, 299(5886), 810–812. [Link]

-

Herbert, A. (2023). Z-DNA the new biology: The third dimension of cancer therapeutics. Research Outreach. [Link]

-

Muir, T. W., & Kee, J. M. (2009). Identification of Histidine Phosphorylations in Proteins Using Mass Spectrometry and Affinity-Based Techniques. Methods in Enzymology, 463, 347–363. [Link]

-

Potel, C. M., Lin, M. H., Heck, A. J., & Lemeer, S. (2018). Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics. Nature Methods, 15(3), 187–190. [Link]

-

EurekAlert!. (2022). Killing cancers with Z-DNA: A new approach to treating therapy resistant tumors that targets a very-specific cell-death pathway. [Link]

-

Johnston, B. H., & Rich, A. (1985). Chemical probes of DNA conformation: detection of Z-DNA at nucleotide resolution. Cell, 42(3), 713–724. [Link]

-

ScienceDaily. (2006). When Good DNA Goes Bad: 'Backward' DNA Leads To DNA Breaks Associated With Leukemia, Study Finds. [Link]

-

Shin, H. J., & Lee, J. Y. (2018). ChIP-Seq Strategy to Identify Z-DNA-Forming Sequences in the Human Genome. Methods in Molecular Biology, 1766, 179–188. [Link]

-

Kong, Z. (2021). How A “Twisted DNA” Sensor Can Revolutionise Cancer Treatment. The Triple Helix. [Link]

-

News-Medical.Net. (2022). Scientists discover a new left-handed Z-DNA technique to kill hard-to-treat tumors. [Link]

-

Subramani, R., & Chattopadhyay, S. (2020). Z-DNA in the genome: from structure to disease. Journal of Biosciences, 45, 122. [Link]

-

Wikipedia. (2023). Z-DNA. [Link]

-

Lee, J. S., & Peticolas, W. L. (1995). The Targets and Genes for Antibodies to Z-DNA. International Archives of Allergy and Immunology, 107(1-3), 22–24. [Link]

-

Zu, X. L., Besant, P. G., Imhof, A., & Attwood, P. V. (2007). Mass spectrometric analysis of protein histidine phosphorylation. Amino Acids, 32(3), 347–357. [Link]

-

Shin, H. J., et al. (2016). Z-DNA-forming sites identified by ChIP-Seq are associated with actively transcribed regions in the human genome. Nucleic Acids Research, 44(15), 7136–7147. [Link]

-

Rao, K. S. J., et al. (2016). New evidence on α-synuclein and Tau binding to conformation and sequence specific GC* rich DNA: Relevance to neurological disorders. Journal of the Neurological Sciences, 369, 290–297. [Link]

-

Biocompare. (n.d.). Anti-Z-DNA Antibody Products. [Link]

-

Wang, G., & Vasquez, K. M. (2007). Z-DNA, an active element in the genome. Frontiers in Bioscience, 12, 4424–4438. [Link]

-

Wang, G., Christensen, L. A., & Vasquez, K. M. (2006). Z-DNA-forming sequences generate large-scale deletions in mammalian cells. Proceedings of the National Academy of Sciences, 103(8), 2677–2682. [Link]

-

Study.com. (n.d.). Does Z-DNA help with gene expression?. [Link]

-

Herbert, A. (2021). Special Issue: A, B and Z: The Structure, Function and Genetics of Z-DNA and Z-RNA. Genes, 12(7), 1083. [Link]

-

Kim, D., et al. (2023). BZ Junctions and Its Application as Probe (2AP) to Detect Z-DNA Formation and Its Effector. Methods in Molecular Biology, 2651, 105–113. [Link]

-

Diamond, B., & Fischbach, M. (2021). The Binding Properties of Antibodies to Z-DNA in the Sera of Normal Healthy Subjects. International Journal of Molecular Sciences, 22(16), 8847. [Link]

-

Biology Discussion. (n.d.). Does Z-DNA Play a Regulatory Role?. [Link]

-

Xu, Y., et al. (2023). Oligonucleotide Containing 8-Trifluoromethyl-2'-Deoxyguanosine as a Z-DNA Probe. Methods in Molecular Biology, 2651, 115–130. [Link]

-

ResearchGate. (n.d.). Z-DNA up-regulates gene expression in DNA supercoil dependent manner... [Link]

-

Semantic Scholar. (n.d.). Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques. [Link]

-

Lemeer, S., & Heck, A. J. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 91(1), 198–213. [Link]

-

ResearchGate. (n.d.). The recombinant Z-probe binds to a Z-DNA-forming sequence in vitro. (A)... [Link]

-

Semantic Scholar. (n.d.). Z-DNA and Human Diseases. [Link]

-

Kim, Y. G., & Nishikura, K. (2020). How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity. Experimental & Molecular Medicine, 52(10), 1625–1634. [Link]

-

Ha, S. C., et al. (2009). The crystal structure of the second Z-DNA binding domain of human DAI (ZBP1) in complex with Z-DNA reveals an unusual binding mode to Z-DNA. The FASEB Journal, 23(4), 1083–1092. [Link]

Sources

- 1. Z-DNA - Wikipedia [en.wikipedia.org]

- 2. Special Issue: A, B and Z: The Structure, Function and Genetics of Z-DNA and Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-DNA in the genome: from structure to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Z-DNA, an active element in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencedaily.com [sciencedaily.com]

- 10. pnas.org [pnas.org]

- 11. How A “Twisted DNA” Sensor Can Revolutionise Cancer Treatment [uclsciencemagazine.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity [bmbreports.org]

- 14. Z DNA binding protein Polyclonal Antibody (BS-13559R) [thermofisher.com]

- 15. Z DNA binding protein Polyclonal Antibody (TA590283) [thermofisher.com]

- 16. The crystal structure of the second Z-DNA binding domain of human DAI (ZBP1) in complex with Z-DNA reveals an unusual binding mode to Z-DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Z-DNA the new biology: The third dimension of cancer therapeutics - Research Outreach [researchoutreach.org]

- 18. Killing cancers with Z-DNA: A new approach to treating therapy resistant tumors that targets a very-specific cell-death pathway | EurekAlert! [eurekalert.org]

- 19. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass spectrometric analysis of protein histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Z-His-ome: An In-Depth Technical Guide to the Discovery and Characterization of the Histidine Phosphoproteome

Foreword: Defining the "Z-His-ome"

The term "this compound," as presented in this guide, is a conceptual framework representing the complete set of histidine-phosphorylated proteins—the histidine phosphoproteome—within a given biological system. While "histidine phosphoproteome" is the established scientific term, "this compound" is used here to encapsulate the dynamic and often enigmatic nature of this critical post-translational modification. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of histidine phosphorylation.

Introduction: The Resurgence of a Long-Overlooked Modification

Protein phosphorylation is a fundamental mechanism of cellular regulation, with the vast majority of research focused on serine, threonine, and tyrosine phosphorylation.[1] However, the phosphorylation of histidine (pHis), first discovered in 1962 by Paul D. Boyer, represents a crucial but historically understudied area of cell biology.[1][2] The inherent chemical instability of the phosphoramidate (P-N) bond in phosphohistidine, particularly its acid-labile nature, has presented significant technical challenges, hindering its comprehensive study for decades.[2]

The tide is turning. Recent breakthroughs, most notably the development of stable phosphohistidine analogs and the generation of monoclonal antibodies specific to 1-pHis and 3-pHis isomers, have equipped the scientific community with the tools necessary to explore the this compound.[2] These advancements have begun to illuminate the widespread importance of histidine phosphorylation in mammalian cells, implicating it in a diverse array of cellular processes including signal transduction, ion channel regulation, and metabolism.[2][3]

This guide provides a deep dive into the discovery and characterization of the this compound, offering both the theoretical underpinnings and the practical methodologies required to navigate this exciting field.

The Unique Chemistry of Phosphohistidine: A Double-Edged Sword

The imidazole side chain of histidine can be phosphorylated on either the N1 (τ) or N3 (π) nitrogen atom, resulting in two distinct isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[3] 3-pHis is the more chemically stable of the two isomers.[3]

| Property | Phosphohistidine (P-N bond) | Phospho-Ser/Thr/Tyr (P-O bond) |

| Bond Type | Phosphoramidate | Phosphoester |

| Acid Stability | Labile | Stable |

| Heat Stability | Labile | Generally Stable |

| Isomers | 1-pHis and 3-pHis | N/A |

This inherent instability is a double-edged sword. While it makes in vitro and in vivo analysis challenging, it also suggests a role for pHis in rapid and transient signaling events.

Key Players in the this compound: Kinases and Phosphatases

The reversible nature of histidine phosphorylation is governed by the coordinated action of histidine kinases and phosphohistidine phosphatases.

Mammalian Histidine Kinases:

-

NME1 (NM23-H1) and NME2 (NM23-H2): These are the most well-characterized mammalian protein histidine kinases.[2][3] They function as nucleoside diphosphate kinases (NDPKs) that autophosphorylate on a histidine residue and subsequently transfer the phosphate to a substrate protein.[2]

Mammalian Phosphohistidine Phosphatases:

-

PHPT1 (Protein Histidine Phosphatase 1): A key phosphatase responsible for dephosphorylating histidine residues.

-

LHPP (Phospholysine Phosphatase): Despite its name, LHPP has been shown to have activity towards phosphohistidine.

-

PGAM5 (Phosphoglycerate Mutase Family Member 5): More recently identified as having phosphohistidine phosphatase activity.[2]

Unveiling the this compound: A Methodological Workflow

The characterization of the this compound requires a specialized set of techniques designed to overcome the challenges of pHis instability.

}

Workflow for this compound Characterization.Step-by-Step Protocol: Immunoaffinity Enrichment of pHis Proteins followed by LC-MS/MS

This protocol is adapted from the methodologies described in the work of Fuhs et al. (2015).[2]

I. Cell Lysis and Protein Extraction (Alkaline Conditions)

-

Lysis Buffer Preparation: Prepare a lysis buffer with a pH of 8.0 or higher to maintain the stability of the phosphoramidate bond. A typical buffer consists of 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and a cocktail of phosphatase and protease inhibitors.

-

Cell Harvesting and Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in the prepared alkaline lysis buffer on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

II. Immunoaffinity Purification

-

Antibody-Bead Conjugation: Conjugate anti-1-pHis and anti-3-pHis monoclonal antibodies to protein A/G magnetic beads according to the manufacturer's instructions.

-

Immunoprecipitation: Incubate the clarified cell lysate with the antibody-conjugated beads overnight at 4°C with gentle rotation.

-

Washing: Wash the beads three times with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5) to preserve the pHis modification.

III. Sample Preparation for Mass Spectrometry

-

Protein Digestion: Perform an in-solution tryptic digest of the eluted proteins.

-

Desalting: Desalt the resulting peptide mixture using a C18 StageTip.

IV. LC-MS/MS Analysis

-

Liquid Chromatography: Separate the peptides using a reversed-phase liquid chromatography system.

-

Tandem Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. Employ fragmentation methods such as Electron Transfer Dissociation (ETD) which is known to be gentler and better at preserving the labile phosphate group on histidine compared to Collision-Induced Dissociation (CID).

V. Data Analysis

-

Database Searching: Search the acquired MS/MS spectra against a protein database to identify the peptides and proteins.

-

Phosphosite Localization: Use specialized software to confidently localize the phosphorylation to the histidine residue.

Signaling Pathways Regulated by Histidine Phosphorylation

Emerging evidence has placed histidine phosphorylation at the center of several critical signaling pathways.

Regulation of the KCa3.1 Potassium Channel

The potassium channel KCa3.1 is crucial for regulating calcium signaling and cell volume.

}

Regulation of KCa3.1 by NME2 and PHPT1.NME2 directly phosphorylates a specific histidine residue on KCa3.1, leading to its activation.[3] This phosphorylation event is reversed by the phosphatase PHPT1, providing a dynamic switch to control ion channel activity.[3]

G-Protein Signaling

The beta subunit of G-proteins (Gβ) is a substrate for histidine phosphorylation by NME2.[3] This modification is reversed by PHPT1 and is thought to play a role in modulating G-protein coupled receptor (GPCR) signaling pathways.[3]

Challenges and Future Directions

Despite recent advancements, the study of the this compound is not without its challenges. The development of more robust and sensitive enrichment techniques for pHis peptides from complex biological samples remains a key priority. Furthermore, the generation of a comprehensive catalog of histidine kinases and phosphatases and their respective substrates will be crucial for a complete understanding of the this compound's role in health and disease.

The continued development of novel chemical biology tools and advanced mass spectrometry methods promises to further demystify this elusive post-translational modification, opening up new avenues for therapeutic intervention in a wide range of diseases.

References

-

Fuhs, S. R., Meisenhelder, J., Aslanian, A., Ma, L., Zagorska, A., Stankova, M., ... & Hunter, T. (2015). Monoclonal 1- and 3-phosphohistidine antibodies: new tools to study histidine phosphorylation. Cell, 162(1), 198-210. [Link]

-

Hunter, T. (2022). A journey from phosphotyrosine to phosphohistidine and beyond. Molecular cell, 82(12), 2190-2200. [Link]

-

Potel, C. M., Lin, M. H., & Heck, A. J. (2019). Gaining confidence in the elusive histidine phosphoproteome. Analytical chemistry, 91(9), 5634-5642. [Link]

-

Fuhs, S. R., & Hunter, T. (2017). pHisphorylation: The emergence of histidine phosphorylation as a reversible regulatory modification. Current opinion in cell biology, 45, 8-16. [Link]

-

Sala, M., Reina, J., Kalagiri, R., Hunter, T., & McCullough, B. S. (2023). Histidine Phosphorylation: Protein Kinases and Phosphatases. International Journal of Molecular Sciences, 24(5), 4501. [Link]

-

Attwood, P. V., Piggott, M. J., Zu, X. L., & Besant, P. G. (2007). Focus on phosphohistidine. Amino acids, 32(1), 135-144. [Link]

-

Osladil, F., & Medzihradszky, K. F. (2020). High-Throughput Characterization of Histidine Phosphorylation Sites Using UPAX and Tandem Mass Spectrometry. In Protein Phosphorylation (pp. 143-157). Humana, New York, NY. [Link]

-

Potel, C. M., Lin, M. H., & Heck, A. J. (2018). Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics. Nature methods, 15(3), 187-190. [Link]

-

Hindupur, S. K., & Hunter, T. (2016). Histidine kinases and the missing phosphoproteome from prokaryotes to eukaryotes. Genes & development, 30(11), 1231-1240. [Link]

Sources

The Elusive Z-His-ome: A Technical Guide to Unraveling Histidine Phosphorylation

Abstract

Protein phosphorylation is a cornerstone of cellular regulation, yet a significant portion of the phosphoproteome remains hidden in plain sight. Histidine phosphorylation (pHis), a high-energy phosphoramidate modification, has long been recognized as a critical player in prokaryotic signaling and as a key intermediate in mammalian metabolism. However, its role as a dynamic regulatory post-translational modification (PTM) in higher eukaryotes is only now coming into focus. The primary obstacle to its study has been the inherent chemical instability of the phosphoramidate (P-N) bond, which is notoriously labile under the acidic conditions and high temperatures typical of standard phosphoproteomic workflows. This guide provides a comprehensive technical framework for the analysis of the "Z-His-ome," detailing field-proven methodologies designed to preserve, enrich, and identify these elusive modifications. We will delve into the causality behind critical experimental choices, from non-acidic sample preparation to specialized enrichment strategies and tailored mass spectrometry analysis, empowering researchers to confidently explore this new frontier of signal transduction.

The Central Challenge: The Instability of the Phosphoramidate Bond

Unlike the robust phosphoester bonds of serine (pSer), threonine (pThr), and tyrosine (pTyr), the P-N bond in phosphohistidine is highly susceptible to hydrolysis, particularly in acidic environments (pH < 5) and at elevated temperatures.[1][2] This acid lability is the single most critical factor that has historically hampered pHis research, as conventional phosphoproteomic methods involving immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) enrichment rely on strongly acidic conditions for binding and washing.[2][3][4]

Histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole ring, forming 1-pHis (π-pHis) or 3-pHis (τ-pHis).[5] Both isomers are acid-labile, though 1-pHis is generally less stable.[5] Therefore, any successful this compound analysis hinges on a workflow meticulously designed to maintain a neutral to alkaline pH throughout the entire process, from initial cell lysis to the final mass spectrometry analysis.

Caption: Chemical instability of phosphohistidine isomers.

Foundational Protocols: Sample Preparation for pHis Preservation

The preservation of pHis begins at the moment of cell lysis. Standard lysis buffers containing detergents like SDS are often acidic or become so upon sample processing. Furthermore, the common practice of boiling samples in SDS-PAGE loading buffer will completely hydrolyze pHis. The following protocol is synthesized from methodologies proven to maintain the integrity of phosphoramidate bonds.[1]

Non-Acidic Cell Lysis and Protein Digestion

Rationale: This protocol utilizes a high pH urea buffer to effectively denature proteins and inactivate phosphatases while maintaining an alkaline environment protective of pHis. All subsequent steps, including reduction, alkylation, and digestion, are performed at a controlled pH of 8.5 or higher.

Step-by-Step Methodology:

-

Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Lyse the cell pellet in a denaturing lysis buffer of 8 M urea in 100 mM AMBIC (Ammonium Bicarbonate), pH 10. The high urea concentration ensures rapid denaturation of phosphatases.

-

Sonicate the lysate on ice to shear DNA and ensure complete lysis.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Reduction and Alkylation:

-

To the cleared lysate, add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at room temperature to reduce disulfide bonds.

-

Add chloroacetamide to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark to alkylate free cysteines. This prevents disulfide bond reformation.

-

-

Protein Precipitation & Digestion:

-

Precipitate the proteins by adding 4 volumes of cold (-20°C) methanol and incubate overnight at -20°C. This step helps to remove detergents and other interfering substances.

-

Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with cold methanol.

-

Resuspend the protein pellet in 100 mM AMBIC, pH 8.5.

-

Perform a two-step digestion. First, add Lys-C (enzyme-to-protein ratio of 1:100) and incubate for 4 hours at 37°C.

-

Dilute the sample with 100 mM AMBIC, pH 8.5 to reduce the urea concentration (if carried over) to below 2 M.

-

Add sequencing-grade trypsin (enzyme-to-protein ratio of 1:50) and incubate overnight at 37°C. The digestion is performed at pH 8.5 to ensure pHis stability.[1]

-

Enrichment Strategies: Isolating the this compound

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is essential for their detection by mass spectrometry. Traditional IMAC and TiO₂ methods are incompatible with pHis analysis.[2][3][4] The following strategies have emerged as effective, non-acidic alternatives.

Caption: Workflow for pHis peptide enrichment strategies.

Anti-Phosphohistidine Antibody Immunoprecipitation (IP)

Rationale: The development of monoclonal antibodies (mAbs) specific for 1-pHis and 3-pHis has revolutionized the field.[5] These antibodies were generated using stable, non-hydrolyzable pHis analogues, enabling the creation of highly specific reagents for immunoaffinity purification.[5]

Step-by-Step Methodology: [Adapted from 2, 17]

-

Antibody Coupling:

-

Couple a mixture of anti-1-pHis and anti-3-pHis monoclonal antibodies to Protein A/G magnetic beads or agarose resin according to the manufacturer's protocol. Using a cocktail of antibodies increases the chances of capturing pHis in various sequence contexts.[1]

-

-

Immunoprecipitation:

-

Incubate the desalted, non-acidic tryptic digest with the antibody-coupled beads. The incubation should be performed in a neutral to slightly alkaline buffer (e.g., Tris-buffered saline, pH 7.5-8.0) for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with the incubation buffer to remove non-specifically bound peptides. Follow with a wash with a low-salt buffer to remove any remaining contaminants. It is critical to avoid any acidic wash steps.

-

-

Elution:

-

Elute the bound phosphopeptides using a high pH buffer, such as 1% ammonium hydroxide, or a competitive elution buffer containing a high concentration of a non-interfering agent.[6] A gentle elution using 0.1-0.2 M glycine at pH 2.0-3.0 can be used, but the eluate must be immediately neutralized with a Tris buffer (pH 8.0-8.5) to prevent hydrolysis of the pHis.[7]

-

Hydroxyapatite (HAP) Chromatography

Rationale: HAP chromatography separates molecules based on interactions with calcium and phosphate ions on the resin surface. It can bind phosphopeptides under non-acidic conditions, making it a suitable tool for the global enrichment of all phosphopeptides, including the acid-labile ones, prior to a more specific enrichment step.[1][2]

Step-by-Step Methodology: [Adapted from 2]

-

Column Equilibration: Equilibrate a HAP column with a non-acidic loading buffer (e.g., 10 mM potassium phosphate, pH 8.0).

-

Sample Loading: Load the non-acidic tryptic digest onto the equilibrated column.

-

Washing: Wash the column with the loading buffer to remove non-phosphorylated peptides.

-

Elution: Elute the bound phosphopeptides using a phosphate gradient (e.g., 10-400 mM potassium phosphate, pH 8.0). The pHis-containing peptides can then be further enriched using anti-pHis antibody IP.

Molecularly Imprinted Polymers (MIPs)

Rationale: MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to a template molecule. For pHis analysis, MIPs are created using a stable pHis analogue as the template, resulting in a highly selective resin that can enrich pHis peptides under mild, non-acidic conditions.[8][9]

Step-by-Step Methodology: [Adapted from 4, 5]

-

Polymer Incubation: Incubate the non-acidic tryptic digest with the pHis-MIPs in a high organic solvent concentration (e.g., 95% acetonitrile) with a mild base (e.g., 0.1% triethylamine) for 2 hours.

-

Washing: Wash the MIPs with the incubation solvent to remove non-specifically bound peptides.

-

Elution: Elute the pHis peptides with a buffer containing a competing agent or a change in solvent polarity, while maintaining a non-acidic pH.

| Enrichment Method | Principle | Binding/Elution pH | Specificity | Pros | Cons |

| Anti-pHis IP | Immunoaffinity | Neutral/Alkaline | Highly specific for pHis | High specificity; can distinguish isomers | Antibody cost and availability; potential sequence context bias. |

| HAP Chromatography | Mixed-mode ion exchange | Neutral/Alkaline | Global phosphopeptides | Enriches all phosphospecies; non-acidic | Low specificity for pHis; requires a second enrichment step. |

| MIPs | Molecular recognition | Neutral/Alkaline | Tunable for pHis | High selectivity; robust and reusable | Development of specific MIPs can be complex; capacity may be lower than antibodies. |

Mass Spectrometry and Data Analysis: Decoding the Signal

The analysis of pHis-containing peptides by mass spectrometry also requires special considerations due to their unique fragmentation behavior.

Mass Spectrometry Data Acquisition

Fragmentation: Collision-induced dissociation (CID) of pHis peptides is characterized by a prominent neutral loss of phosphoric acid (98 Da), as well as losses of 80 Da and 116 Da.[9] This "triplet" of neutral losses can be used as a diagnostic signature. While Higher-energy C-trap dissociation (HCD) provides good fragmentation for many phosphopeptides, Electron-transfer dissociation (ETD) can be advantageous as it often preserves the labile phosphate group, leading to better site localization, especially for peptides with higher charge states.[10][11] A data-dependent acquisition method that triggers ETD or EThcD (a combination of ETD and HCD) for precursors exhibiting the characteristic 98 Da neutral loss in a survey scan can be a powerful strategy.[10][12]

Recommended MS Parameters (Orbitrap):

-

MS1 Resolution: 120,000

-

MS2 Resolution: 30,000

-

HCD Normalized Collision Energy (NCE): ~28% (requires optimization)[13]

-

ETD: Calibrated ETD reagent target, with supplemental activation if available (EThcD).

-

Data Acquisition: Data-dependent acquisition with neutral loss-triggered ETD/EThcD for precursors showing a 98 Da loss.

Bioinformatics Workflow

Standard database search algorithms can be adapted for this compound analysis.

MaxQuant Configuration: [Adapted from 2, 30]

-

Variable Modifications: Add 1-pHis and 3-pHis (+79.9663 Da) to Histidine (H). It is also advisable to include pLys and pArg as variable modifications, as they are also acid-labile and may be co-enriched.[1]

-

Enzyme: Trypsin/P, allowing for up to 2 missed cleavages.

-

Neutral Loss: Specify the neutral loss of 98 Da for histidine in the search parameters.

-

Label-Free Quantification (LFQ): Enable LFQ to compare the abundance of pHis sites across different conditions.

-

Site Localization: Utilize algorithms like PTM-Score or phosphoRS within the software to confidently assign the location of the phosphorylation.

Specialized Tools: Software like "TRIPLET" has been developed to specifically screen raw MS/MS data for the characteristic neutral loss pattern of pHis peptides, which can be used to validate database search results or to create an inclusion list for targeted re-analysis.[9]

Caption: Bioinformatic pipeline for this compound data analysis.

Conclusion and Future Outlook

The analysis of the this compound is a challenging but increasingly tractable field. By abandoning acid-based protocols and embracing a new suite of tools and methodologies, researchers can now begin to systematically investigate the roles of histidine phosphorylation in mammalian cell signaling, disease, and drug development. The protocols and strategies outlined in this guide provide a robust framework for preserving, enriching, and identifying this labile, yet crucial, post-translational modification. As anti-pHis antibodies become more widely available and mass spectrometry instrumentation continues to improve in speed and sensitivity, we anticipate a rapid expansion in our understanding of this once-hidden corner of the phosphoproteome.

References

-

Enrichment techniques employed in phosphoproteomics - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Adam, K., Fuhs, S. R., Meisenhelder, J., Aslanian, A., Diedrich, J. K., Moresco, J. J., La Clair, J. J., Yates, J. R., & Hunter, T. (2019). A non-acidic method using hydroxyapatite and phosphohistidine monoclonal antibodies allows enrichment of phosphopeptides containing non-conventional phosphorylations for mass spectrometry analysis. bioRxiv. [Link]

-

Gogola, J., Jonker, A. S., de Vries, L. E., Wesseler, M. F., Lorenz, S., Nouri, K., ... & Lemeer, S. (2021). Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers. Analytical Chemistry, 93(9), 4235-4243. [Link]

-

Potel, C. M., Lin, M. H., Heck, A. J., & Lemeer, S. (2018). A Phosphohistidine Proteomics Strategy Based on Elucidation of a Unique Gas-Phase Phosphopeptide Fragmentation Mechanism. Journal of the American Chemical Society, 140(4), 1431-1438. [Link]

-

Morrice, N., & Sweredoski, M. (2023). Optimization of Instrument Parameters for Efficient Phosphopeptide Identification and Localization by Data-dependent Analysis Us. ChemRxiv. [Link]

-

A non-acidic method using hydroxyapatite and phosphohistidine monoclonal antibodies allows enrichment of phosphopeptides containing non-conventional phosphorylations for mass spectrometry analysis | bioRxiv. (n.d.). Retrieved January 14, 2026, from [Link]

-

Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

A Phosphohistidine Proteomics Strategy Based on Elucidation of a Unique Gas-Phase Phosphopeptide Fragmentation Mechanism | Journal of the American Chemical Society. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bioinformatics Data Analysis Pipeline - Clinical and Translational Science Institute. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glibert, A., Lier, C., & Lemeer, S. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 90(22), 13245-13256. [Link]

-

Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fuhs, S. R., Meisenhelder, J., Aslanian, A., Ma, L., Zagorska, A., Stankova, M., ... & Hunter, T. (2015). Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation. Cell, 162(1), 198-210. [Link]

-

Pharmazie - MaxQuant – Information and Tutorial. (n.d.). Retrieved January 14, 2026, from [Link]

-

An Automated Bioinformatics Pipeline Informing Near-Real-Time Public Health Responses to New HIV Diagnoses in a Statewide HIV Epidemic - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

FastQC A Quality Control tool for High Throughput Sequence Data - Babraham Bioinformatics. (n.d.). Retrieved January 14, 2026, from [Link]

-

Tutorial for protein identification and quantification with MaxQuant software platform - LNBio - CNPEM. (n.d.). Retrieved January 14, 2026, from [Link]

-

Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Supplemental Activation Method for High-Efficiency Electron-Transfer Dissociation of Doubly Protonated Peptide Precursors | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Structural basis for differential recognition of phosphohistidine-containing peptides by 1-pHis and 3-pHis monoclonal antibodies - OSTI.GOV. (n.d.). Retrieved January 14, 2026, from [Link]

-

Optimization of Instrument Parameters for Efficient Phosphopeptide Identification and Localization by Data-dependent Analysis Using Orbitrap Tribrid Mass Spectrometers - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

The MaxQuant computational platform for mass spectrometry–based shotgun proteomics. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bioinformatics Pipeline For Data Pipelines - Meegle. (n.d.). Retrieved January 14, 2026, from [Link]

-

Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Bioinformatics as emerging tool and pipeline framework - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Comprehensive Evaluation of Different TiO 2 -Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Data-Independent Acquisition (DIA) Is Superior for High Precision Phospho-Peptide Quantification in Magnaporthe oryzae - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Phosphohistidine Proteomics Strategy Based on Elucidation of a Unique Gas-Phase Phosphopeptide Fragmentation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

A-Z Guide to the Z-His-ome: Structure, Function, and Therapeutic Potential of the Z-form Nucleic Acid Interactome

Whitepaper | January 2026

Abstract

The landscape of molecular biology has long been dominated by the right-handed double helix of B-DNA. However, the existence of an alternative, left-handed conformation known as Z-DNA, and its RNA equivalent, Z-RNA, has transitioned from a structural curiosity to a focal point of intense research.[1][2][3] These high-energy "flipon" structures are transiently formed in vivo and are stabilized by a specific cohort of proteins.[4][5][6] This guide introduces the concept of the "Z-His-ome" : the dynamic, cellular interactome of proteins—including histones and other chromatin-associated factors—that specifically recognize and are regulated by Z-form nucleic acids. We will delve into the foundational principles of Z-DNA/Z-RNA, detail the key protein players that constitute the this compound, provide in-depth technical protocols for their study, and explore their profound implications in innate immunity, transcriptional regulation, and human diseases such as cancer and autoimmune disorders.[7][8] This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to explore this exciting and rapidly evolving field.

Part 1: The Foundation - Z-Form Nucleic Acids

The Zig-Zag Helix: A Structural Overview

First identified in 1979, Z-DNA is a left-handed double helix that presents a stark contrast to the canonical B-form.[7] Its name derives from the characteristic "zig-zag" path of its sugar-phosphate backbone.[4][9] This unique conformation arises from an alternating syn- and anti-conformation of its nucleoside bases.[4] While B-DNA is a right-handed helix with a wide major groove, Z-DNA is narrower, more elongated, and features a flat major groove with a deep, narrow minor groove.[9]

Key Structural Differences: B-DNA vs. Z-DNA/Z-RNA

| Feature | B-DNA | Z-DNA / Z-RNA |

|---|---|---|

| Helical Sense | Right-handed | Left-handed[4][7] |

| Backbone | Smooth, continuous curve | Zig-zag pattern[4][9] |

| Base Pairs per Turn | ~10.5 | 12[9] |

| Glycosidic Bond | Anti conformation | Alternating Anti and Syn[4] |

| Major Groove | Wide and deep | Flat or indistinct |

| Minor Groove | Narrow and shallow | Narrow and deep[9] |

Conditions for Formation

Z-form nucleic acids are thermodynamically unstable compared to their right-handed counterparts and require specific conditions or stabilizing factors to form.[2][3]

-

Sequence: The propensity to form Z-DNA is highest in sequences with alternating purines and pyrimidines, particularly d(CG)n and d(CA)n repeats.[8]

-

Negative Supercoiling: Torsional stress generated behind a moving RNA polymerase during transcription can induce negative supercoiling, which favors the unwinding of B-DNA and its transition to the Z-form.[10][11]

-

Protein Binding: The most critical factor for stabilizing Z-DNA/Z-RNA under physiological conditions is the binding of specific proteins containing a specialized Z-DNA binding domain (ZDBD), known as the Zα domain.[4][6]

Part 2: Defining the this compound - The Protein Interactome

The term "this compound" is proposed here to encompass the complete set of proteins that interact with Z-form nucleic acids, with a conceptual nod to the critical role of the chromatin environment (histones) in regulating DNA accessibility and conformation. The core of this interactome is a family of proteins sharing the conserved Zα domain.

The Zα Domain: The Key to Recognition

The Zα domain is a specific winged helix-turn-helix motif that recognizes and binds to the unique conformation of Z-DNA and Z-RNA with high affinity, typically in the nanomolar range.[5][11][12] This interaction is structure-specific, not sequence-specific.[1][2]

Core Components of the this compound

Several key proteins containing Zα domains have been identified across species, from viruses to humans. These proteins are central players in a host-pathogen arms race and in maintaining cellular homeostasis.[2][3][4][13]

| Protein | Domain Architecture | Primary Function |

| ADAR1 (p150 isoform) | Zα, Zβ, 3x dsRBD, Deaminase | RNA editing (A-to-I); Suppression of innate immune sensing of self-RNA.[2][3][4] |

| ZBP1 (DAI) | 2x Zα, 2x RHIM | Cytosolic sensor of Z-form nucleic acids; Induces inflammatory cell death (necroptosis).[4][14][15] |

| PKZ (in fish) | 2x Zα, Kinase Domain | Antiviral immune response; Functional paralog of mammalian PKR.[1][2][4] |

| E3L (Vaccinia Virus) | Zα, dsRBD | Viral virulence factor; Suppresses host innate immunity by competing for Z-RNA binding.[4][13][14][16] |

The Histone Connection and the Broader "Ome"

While the Zα-containing proteins are the most direct and well-characterized members, the "this compound" concept extends further. The formation of Z-DNA within chromatinized DNA is intrinsically linked to the state of histones.

-

Transcriptional Activity: Z-DNA formation is associated with actively transcribed genes.[8][17] The process of transcription involves histone remodeling and modification, suggesting a complex interplay.

-

Future Research: A crucial area for future investigation is whether specific histone modifications (e.g., acetylation, methylation) directly favor or inhibit Z-DNA formation. Furthermore, unbiased proteomic approaches are needed to identify other, non-Zα-containing proteins that may be part of larger Z-DNA/Z-RNA-associated complexes, including histone variants or chromatin remodelers.

Part 3: Methodologies for this compound Research

Studying the transient and protein-dependent nature of the this compound requires a specialized toolkit. The causality behind these experimental choices is to first confirm the presence of the Z-conformation and then identify its binding partners.

Detection of Z-Form Nucleic Acids

Protocol: Immunofluorescence (IF) for Cellular Z-RNA/Z-DNA

This protocol is a self-validating system for visualizing Z-form nucleic acids within cells, crucial for confirming their presence before proceeding to interactome analysis.[18][19][20]

Objective: To visually detect Z-RNA or Z-DNA in fixed cells.

Methodology:

-

Cell Culture & Treatment: Grow cells on coverslips. For positive controls, treat with a DNA intercalator to induce Z-DNA or infect with viruses known to produce Z-RNA (e.g., Influenza A Virus).[18][19][20]

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS. This step is critical for allowing antibody access to intracellular targets.

-

Blocking: Incubate with a blocking buffer (e.g., 5% BSA in PBS) to minimize non-specific antibody binding, a key step for data trustworthiness.

-

Primary Antibody Incubation: Incubate with a validated anti-Z-DNA/Z-RNA antibody (e.g., Z22 clone) overnight at 4°C. The specificity of this antibody is the cornerstone of the experiment's validity.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

-

Counterstaining & Mounting: Stain nuclei with DAPI and mount coverslips onto microscope slides.

-

Imaging: Visualize using confocal microscopy. Z-form nucleic acids will appear as fluorescent signals, often in specific subcellular compartments (e.g., cytoplasm for viral Z-RNA).[18][21]

Identification of this compound Protein Interactors

Workflow: Proteomic Identification of this compound Components

This workflow provides a robust, unbiased method for discovering novel protein interactors. The use of B-DNA as a control is essential for validating the specificity of the identified interactions.

Caption: Workflow for unbiased discovery of this compound proteins.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify proteins that bind to Z-DNA or Z-RNA from a complex cellular extract.[22][23]

Methodology:

-

Bait Preparation: Synthesize biotinylated oligonucleotides with sequences prone to forming Z-DNA (e.g., (CG)15). Anneal to create dsDNA. Convert to Z-DNA by heating in a high-salt buffer. Prepare an identical B-DNA oligo as a negative control.

-

Extract Preparation: Prepare native nuclear or cytoplasmic extracts from cells of interest.

-

Binding Reaction: Incubate the cell extract with the Z-DNA or B-DNA baits. The rationale is to allow protein complexes to form around the nucleic acid probes in a near-native state.

-

Capture: Add streptavidin-coated magnetic beads to capture the biotinylated DNA-protein complexes.

-

Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads or DNA. This step is critical for reducing background and ensuring high-confidence results.

-

Elution: Elute the bound proteins from the beads.

-

Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][24]

-

Data Analysis: Identify proteins that are significantly enriched in the Z-DNA pulldown compared to the B-DNA control. These are high-confidence candidate members of the this compound.

Part 4: Biological Functions & Disease Relevance

The this compound is not a static entity but a dynamic signaling hub, particularly at the intersection of nucleic acid sensing and innate immunity.

Innate Immunity: A Double-Edged Sword

The this compound plays a paradoxical role in immunity. Z-form nucleic acids, particularly Z-RNA generated during viral replication, are potent pathogen-associated molecular patterns (PAMPs).[7][18]

-

ADAR1: The Guardian of Self: The interferon-inducible p150 isoform of ADAR1 uses its Zα domain to bind endogenous Z-RNAs (e.g., from inverted Alu repeats).[4][5] This binding is thought to localize its editing activity, which converts adenosine to inosine (A-to-I editing). This editing process marks endogenous dsRNA as "self," preventing it from triggering antiviral sensors like MDA5 and PKR, thus preventing autoinflammation.[4][7]

-

ZBP1: The Executioner of the Infected: In contrast, ZBP1 is a cytosolic sensor that, upon binding viral Z-RNA, undergoes a conformational change.[4][25] This activation triggers a signaling cascade through its RHIM domains, interacting with RIPK3 to initiate a form of programmed inflammatory cell death called necroptosis, which eliminates the infected cell and alerts the immune system.[7][15][26]

Signaling Pathway: ZBP1-Mediated Necroptosis

Caption: ZBP1 senses viral Z-RNA, leading to RIPK3-MLKL-mediated necroptosis.

Disease Relevance

Dysregulation of the this compound is implicated in a growing number of human diseases.

-

Autoimmune Disorders: Loss-of-function mutations in the Zα domain of ADAR1 lead to improper editing of self-RNA. This causes the MDA5 pathway to be aberrantly activated, resulting in a severe type I interferonopathy known as Aicardi-Goutières syndrome.[7]

-

Cancer: The ZBP1-mediated cell death pathway is often suppressed in cancer cells, allowing them to evade immune clearance. Recent studies have shown that small molecules capable of inducing Z-DNA formation can reactivate ZBP1, triggering immunogenic cell death in therapy-resistant tumors and enhancing the efficacy of immunotherapies.[27]

-

Infectious Diseases: Many viruses have evolved strategies to counteract the this compound. For example, the vaccinia virus protein E3L uses its own Zα domain to competitively inhibit ZBP1, thereby suppressing the host's antiviral response.[13][14][16]

Part 5: Therapeutic Potential & Future Directions

The central role of the this compound in immunity and cell fate decisions makes it an attractive target for therapeutic intervention.[13][16][28]

-

Cancer Therapy: Developing small molecules that stabilize Z-DNA/Z-RNA within tumor cells to specifically activate ZBP1-mediated necroptosis is a promising strategy for treating immunologically "cold" tumors.[27]

-

Autoimmune Disease: Designing inhibitors that block the interaction between ZBP1 and its downstream effectors could be beneficial in diseases driven by excessive necroptosis.

-

Antivirals: Compounds that disrupt the Zα domains of viral immune evasion proteins like E3L could restore the host's ability to clear infections.

The field of this compound research is still in its early stages. Key unanswered questions remain: What is the full repertoire of proteins in the this compound? How do histone modifications and chromatin structure regulate Z-DNA formation genome-wide? Answering these questions will undoubtedly open new avenues for understanding fundamental biology and developing novel therapeutics.

References

-

Tan, M. H., & Gan, H. M. (2021). The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules. Frontiers in Immunology. [Link]

-

Zhang, T., Yin, C., & Boyd, D. F. (2024). Z-DNA binding protein 1 orchestrates innate immunity and inflammatory cell death. Cellular & Molecular Immunology. [Link]

-

Kim, D., Lee, Y. H., Hwang, H. Y., Kim, K. K., & Park, H. J. (2010). Z-DNA binding proteins as targets for structure-based virtual screening. Current Drug Targets. [Link]

-

Bentham Science. (2010). Z-DNA Binding Proteins as Targets for Structure-Based Virtual Screening. Current Drug Targets. [Link]

-

Tan, M. H., & Gan, H. M. (2021). The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules. PMC. [Link]

-

Kim, J. (2020). How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity. BMB Reports. [Link]

-

Athanasiadis, A. (2012). Zalpha-domains: at the intersection between RNA editing and innate immunity. Journal of Molecular Biology. [Link]

-

Thapa, M., & Balachandran, S. (2023). Detecting Z-RNA and Z-DNA in Mammalian Cells. Methods in Molecular Biology. [Link]

-

Fox Chase Cancer Center. (2023). Detecting Z-RNA and Z-DNA in Mammalian Cells. Fox Chase Cancer Center. [Link]

-

Springer Nature. (2023). Detecting Z-RNA and Z-DNA in Mammalian Cells. Springer Nature Experiments. [Link]

-

Kim, J. (2020). How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity. BMB Reports. [Link]

-

Gágyor, E., & Nejedlý, K. (2022). Searching for New Z-DNA/Z-RNA Binding Proteins Based on Structural Similarity to Experimentally Validated Zα Domain. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2020). Functional Domains of Z-DNA/RNA binding proteins. ResearchGate. [Link]

-

Chiang, H., & Liu, Y. (2022). Z-nucleic acids: Uncovering the functions from past to present. European Journal of Immunology. [Link]

-

Herbert, A., Schade, M., Lowenhaupt, K., Alfken, J., Schwartz, T., Shlyakhtenko, L. S., Lyubchenko, Y. L., & Rich, A. (1998). The Zalpha domain from human ADAR1 binds to the Z-DNA conformer of many different sequences. Nucleic Acids Research. [Link]

-

Herbert, A. (2021). Special Issue: A, B and Z: The Structure, Function and Genetics of Z-DNA and Z-RNA. Biomolecules. [Link]

-

Tan, M. H., & Gan, H. M. (2021). The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules. PubMed. [Link]

-

Gágyor, E., & Nejedlý, K. (2022). Searching for New Z-DNA/Z-RNA Binding Proteins Based on Structural Similarity to Experimentally Validated Zα Domain. PubMed. [Link]

-

ResearchGate. (2022). Functional Domains of Z-DNA/RNA binding proteins. ResearchGate. [Link]

-

Jiao, H., & Wachsmuth, L. (2023). The Z-nucleic acid sensor ZBP1 in health and disease. Journal of Experimental Medicine. [Link]

-

Wikipedia. (n.d.). ZBP1. Wikipedia. [Link]

-

Gágyor, E., & Nejedlý, K. (2021). Z-DNA in the genome: from structure to disease. Cellular and Molecular Life Sciences. [Link]

-

ResearchGate. (2010). (PDF) Z-DNA Binding Proteins as Targets for Structure-Based Virtual Screening. ResearchGate. [Link]

-

Vögeli, B., & Olsthoorn, R. C. (2021). Structure and Formation of Z-DNA and Z-RNA. Biomolecules. [Link]

-

Sbardella, D., & Tundo, G. R. (2021). Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era. Journal of Proteome Research. [Link]

-

Herbert, A., Lowenhaupt, K., Spitzner, J., & Rich, A. (1995). A Z-DNA binding domain present in the human editing enzyme, double-stranded RNA adenosine deaminase. PNAS. [Link]

-

Sbardella, D., & Tundo, G. R. (2021). Protein-DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era. Journal of Proteome Research. [Link]

-

Eckmann, C. R. (2007). Modulation of ADAR1 editing activity by Z-RNA in vitro. Nucleic Acids Research. [Link]

-

Badding, M. A., Lapek, J. D., Friedman, A. E., & Dean, D. A. (2013). Proteomic and functional analyses of protein-DNA complexes during gene transfer. Molecular Therapy. [Link]

-

Semantic Scholar. (2021). [PDF] Structure and Formation of Z-DNA and Z-RNA. Semantic Scholar. [Link]

-

Kim, Y. G., Park, J. E., Lee, J. H., Kim, K. K., & Rich, A. (2009). The crystal structure of the second Z-DNA binding domain of human DAI (ZBP1) in complex with Z-DNA reveals an unusual binding mode to Z-DNA. PNAS. [Link]

-

ResearchGate. (n.d.). ZBP1 domain structure and signaling. ResearchGate. [Link]

-

Li, Y., & Ran, Y. (2025). Z-DNA-binding protein 1-mediated programmed cell death: Mechanisms and therapeutic implications. Chinese Medical Journal. [Link]

-

Jiao, H., & Wachsmuth, L. (2023). The Z-nucleic acid sensor ZBP1 in health and disease. PMC. [Link]

-

Gágyor, E., & Nejedlý, K. (2025). Z-DNA Hunter tool for straightforward detection of Z-DNA forming regions and a case study in Drosophila. NAR Genomics and Bioinformatics. [Link]

-

EurekAlert!. (2022). Killing cancers with Z-DNA: A new approach to treating therapy resistant tumors that targets a very-specific cell-death pathway. EurekAlert!. [Link]

-

Karki, R., & Kanneganti, T. D. (2022). ZBP1: A Powerful Innate Immune Sensor and Double-Edged Sword in Host Immunity. Viruses. [Link]

-

Herbert, A. (2023). Z-DNA and Z-RNA: Methods-Past and Future. Methods in Molecular Biology. [Link]

-

NIH Public Access. (n.d.). A streamline proteomic approach for characterizing protein. NIH Public Access. [Link]

Sources

- 1. bmbreports.org [bmbreports.org]

- 2. How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity [bmbreports.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules [frontiersin.org]

- 5. publications.hse.ru [publications.hse.ru]

- 6. The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z‐nucleic acids: Uncovering the functions from past to present - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Z-DNA in the genome: from structure to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Formation of Z-DNA and Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Zalpha domain from human ADAR1 binds to the Z-DNA conformer of many different sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ZBP1 - Wikipedia [en.wikipedia.org]

- 16. Z-DNA binding proteins as targets for structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Detecting Z-RNA and Z-DNA in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. profiles.foxchase.org [profiles.foxchase.org]

- 20. Detecting Z-RNA and Z-DNA in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. rupress.org [rupress.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Protein-DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 25. Z-DNA binding protein 1 orchestrates innate immunity and inflammatory cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Z-DNA-binding protein 1-mediated programmed cell death: Mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Killing cancers with Z-DNA: A new approach to treating therapy resistant tumors that targets a very-specific cell-death pathway | EurekAlert! [eurekalert.org]

- 28. researchgate.net [researchgate.net]

The Emerging Landscape of the Z-His-ome: An Introduction to Histidine Phosphorylation

Sources

- 1. The actions of NME1/NDPK-A and NME2/NDPK-B as protein kinases - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The Potential Functional Roles of NME1 Histidine Kinase Activity in Neuroblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NME/NM23/NDPK and Histidine Phosphorylation [mdpi.com]

- 9. PKM2 functions as a histidine kinase to phosphorylate PGAM1 and increase glycolysis shunts in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PKM2 functions as a histone kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PKM2 - Wikipedia [en.wikipedia.org]

- 13. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The histidine phosphatase LHPP: an emerging player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. proteopedia.org [proteopedia.org]

- 17. Phospholysine phosphohistidine inorganic pyrophosphate phosphatase suppresses insulin‐like growth factor 1 receptor expression to inhibit cell adhesion and proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. microtesty.ru [microtesty.ru]

- 20. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Empirical Evidence of Cellular Histidine Phosphorylation by Immunoblotting Using pHis mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 24. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 25. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessing Kinase Activity in Plants with In-Gel Kinase Assays | Springer Nature Experiments [experiments.springernature.com]

- 27. peterson.fccc.edu [peterson.fccc.edu]

- 28. proteinguru.com [proteinguru.com]

- 29. info.gbiosciences.com [info.gbiosciences.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. researchgate.net [researchgate.net]

- 32. A screening method for phosphohistidine phosphatase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. LHPP expression in triple-negative breast cancer promotes tumor growth and metastasis by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Z-His-ome: Exploring the Components of a Novel Histidine Modification

Audience: Researchers, scientists, and drug development professionals.

Abstract: Post-translational modifications (PTMs) dramatically expand the functional capacity of the proteome, acting as critical regulators of cellular processes. While canonical modifications like phosphorylation and ubiquitination are well-studied, the landscape of PTMs is far from complete. This guide introduces the "Z-His-ome," a hypothetical, yet plausible, proteome-wide set of proteins modified on histidine residues with a novel entity, "Z." Histidine's unique chemical properties, including its imidazole side chain and role in catalysis and metal coordination, make it a prime candidate for novel regulatory modifications.[1][2][3][4] This document provides a comprehensive, technically-grounded framework for the systematic exploration of the this compound, from initial detection and enrichment to functional characterization and therapeutic targeting. The methodologies described are based on established, field-proven principles in proteomics and chemical biology.

Introduction: Postulating the this compound

The functional diversity of the proteome is vastly increased by PTMs, which occur during or after protein synthesis.[5] These modifications are central to virtually all aspects of cell biology.[6] We define the This compound as the complete set of proteins within a cell, tissue, or organism that are post-translationally modified on a histidine residue by a hypothetical "Z-group."

The imidazole side chain of histidine is unique among amino acids, with a pKa near physiological pH that allows it to act as both a proton donor and acceptor.[4] This versatility makes it a frequent participant in enzyme catalytic sites and metal-binding domains.[1][4] A reversible modification on this residue—the "Z-modification"—could therefore directly and dynamically regulate protein function, protein-protein interactions, and signaling pathways in a manner analogous to phosphorylation.[7]

This guide outlines a multi-pronged strategy to identify and characterize the components of the this compound, providing the technical foundation for researchers to explore this new frontier in cell biology and drug discovery.

Part 1: Global Identification and Enrichment Strategies for Z-His-Modified Proteins

Identifying and isolating low-abundance PTMs from a complex proteome is a significant challenge.[5][8][9] A robust investigation of the this compound necessitates a dual-pronged approach that combines antibody-based affinity purification with a more versatile chemical biology strategy.

Immunoaffinity Enrichment

A cornerstone for studying a novel PTM is the development of an antibody that specifically recognizes the modification.[10][11]

-

Pan-Specific Z-His Antibody Development: The initial goal is to generate a polyclonal or monoclonal antibody that recognizes the Z-group on a histidine residue, irrespective of the surrounding peptide sequence. This "pan-specific" antibody is crucial for the initial enrichment of all Z-His-modified peptides from a complex mixture.[12][13] The generation process involves immunizing host animals with a keyhole limpet hemocyanin (KLH)-conjugated, chemically synthesized peptide containing the Z-His modification.

-

Protocol: Immunoaffinity Enrichment of Z-His Peptides

-

Protein Extraction & Digestion: Lyse cells or tissues under denaturing conditions, including phosphatase and protease inhibitors, to preserve the PTM. Reduce, alkylate, and digest the proteome into peptides using an enzyme like trypsin.

-

Antibody Coupling: Covalently couple the purified pan-Z-His antibody to agarose or magnetic beads.

-

Enrichment: Incubate the total peptide digest with the antibody-coupled beads. The antibody will capture peptides containing the Z-His modification.

-

Washing: Perform stringent washes to remove non-specifically bound peptides, which is critical for reducing sample complexity.[8][14]

-

Elution: Elute the captured Z-His peptides using a low-pH solution (e.g., glycine-HCl) or a competing Z-His analog.

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction by high-resolution mass spectrometry to identify the modified proteins.[10]

-

Bioorthogonal Chemical Reporter Strategy

A parallel and highly specific method involves metabolic labeling using bioorthogonal chemistry.[15][16] This approach uses a modified version of a Z-group precursor that contains a "chemical handle" for later detection and enrichment.

-

Metabolic Labeling: This strategy relies on the cellular machinery incorporating a bioorthogonal precursor of "Z" into proteins. This precursor would be an analog of the natural substrate for the (yet unknown) "Z-transferase" enzyme, but with an azide or alkyne group attached.[17][18] These chemical handles are small, non-disruptive, and do not interfere with normal cellular processes.[16][18]

-

Click Chemistry Conjugation: After labeling, cells are lysed, and the proteome is subjected to a "click chemistry" reaction, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15][17] This reaction covalently attaches a reporter tag (e.g., biotin) specifically to the azide or alkyne handle.[15]

-

Protocol: Bioorthogonal Enrichment of Z-His Proteins

-

Cell Culture & Labeling: Culture cells in media supplemented with the azide- or alkyne-modified Z-precursor for a defined period to allow for metabolic incorporation.

-

Lysis: Harvest and lyse the cells.

-

Click Reaction: Add the complementary click chemistry reagent (e.g., biotin-alkyne if using an azide precursor) along with the necessary catalysts to the cell lysate. This will biotinylate all Z-His-modified proteins.

-

Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins. Streptavidin's high affinity for biotin ensures highly specific and efficient enrichment.[19]

-

On-Bead Digestion: Wash the beads extensively to remove contaminants, then perform tryptic digestion directly on the captured proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides to identify the sites of Z-His modification.

-

Part 2: Mass Spectrometry and Bioinformatic Analysis